1H-indol-2-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone
CAS No.:
Cat. No.: VC9948066
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21N3O3 |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | [4-(1H-indole-2-carbonyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C21H21N3O3/c1-27-17-8-6-15(7-9-17)20(25)23-10-12-24(13-11-23)21(26)19-14-16-4-2-3-5-18(16)22-19/h2-9,14,22H,10-13H2,1H3 |
| Standard InChI Key | GKSMPWWKWVJNOI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
Potential Biological Activities
-
Pharmacological Targets: Compounds with indole and piperazine rings often exhibit activity against various biological targets, including enzymes and receptors. For instance, some indole derivatives have shown activity against cyclooxygenase enzymes or protein kinases, suggesting potential therapeutic applications.
-
Therapeutic Applications: While specific data on 1H-indol-2-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone is not available, related compounds may have applications in treating conditions such as inflammation, neurological disorders, or metabolic syndromes, based on their structural components .
Analytical Techniques
-
Characterization Methods: Compounds like 1H-indol-2-yl{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}methanone would typically be characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS). These methods help determine the compound's structure and purity .
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume